molecular formula C19H16FNO3 B2916467 1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1796971-02-2

1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2916467
CAS No.: 1796971-02-2
M. Wt: 325.339
InChI Key: QVWHZAAYLDQXNC-UHFFFAOYSA-N
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Description

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of a benzofuran moiety, a piperidine ring, and a fluorobenzoyl group.

Preparation Methods

The synthesis of 1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-alkyne phenols in the presence of a catalyst such as palladium acetate and cesium carbonate . Another method involves the reaction of salicylaldehyde with chloroacetic acid, followed by further functionalization to introduce the fluorobenzoyl and piperidine groups . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:

Scientific Research Applications

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The fluorobenzoyl group enhances the compound’s binding affinity and specificity, while the piperidine ring contributes to its overall stability and bioavailability . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can be compared with other similar compounds, such as:

The uniqueness of 1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one lies in its combination of these structural features, which confer specific reactivity and biological activity profiles.

Biological Activity

1'-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one (CAS Number: 1796971-02-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FNO3C_{19}H_{16}FNO_3, with a molecular weight of 325.3 g/mol. The compound features a unique spiro structure that integrates a benzofuran moiety with a piperidine ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC19H16FNO3C_{19}H_{16}FNO_3
Molecular Weight325.3 g/mol
CAS Number1796971-02-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran ring and the introduction of the spiro linkage between the benzofuran and piperidine components. Advanced synthetic methods may use techniques such as flow chemistry to enhance yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study on related spiro compounds demonstrated their ability to inhibit cell proliferation in human tumor cell lines, suggesting potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways or interaction with molecular targets such as enzymes or receptors. Detailed studies are required to elucidate these pathways.

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties against various pathogens. The presence of fluorine in the structure may enhance lipophilicity, potentially improving membrane permeability and bioactivity against bacteria and fungi .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Cytotoxicity Study : A derivative of spiro compounds was tested against multiple human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Assessment : Research on spirobenzofuran derivatives revealed significant antibacterial activity against Gram-positive bacteria, highlighting the therapeutic potential of this class of compounds .

Properties

IUPAC Name

1'-(2-fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c20-16-9-4-2-7-14(16)17(22)21-11-5-10-19(12-21)15-8-3-1-6-13(15)18(23)24-19/h1-4,6-9H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWHZAAYLDQXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=CC=C3F)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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